cytosolic phosphoprotein p19 cytosolic phosphoprotein p19
Brand Name: Vulcanchem
CAS No.: 126195-39-9
VCID: VC0237737
InChI:
SMILES:
Molecular Formula: C23H31N3O3
Molecular Weight: 0

cytosolic phosphoprotein p19

CAS No.: 126195-39-9

Cat. No.: VC0237737

Molecular Formula: C23H31N3O3

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

cytosolic phosphoprotein p19 - 126195-39-9

Specification

CAS No. 126195-39-9
Molecular Formula C23H31N3O3
Molecular Weight 0

Introduction

Molecular Characteristics and Structure

Cytosolic phosphoprotein p19 is a 19 kDa protein that is highly conserved across mammalian species. The protein undergoes post-translational modifications, most notably phosphorylation at specific serine residues. Structural analysis through liquid chromatography/mass spectrometry (LC/MS) has revealed that p19 lacks the initiator methionine and instead contains an N-acetylated alanine at the amino terminus . This N-terminal modification is significant as it represents a common post-translational modification that can affect protein stability and function.

The phosphorylation profile of p19 has been well-characterized, with two primary phosphorylation sites identified at Ser-25 and Ser-38 . These phosphorylated sites exist within remarkably similar sequence contexts: Leu-Ile-Leu-Ser*-Pro-Arg and Phe-Pro-Leu-Ser*-Pro-Pro-Lys, respectively. The similar proline-rich motifs surrounding both phosphoserines suggest that a single proline-directed serine protein kinase, possibly p34cdc2, might be responsible for phosphorylating both sites in vivo . This pattern indicates a regulated phosphorylation process that likely plays a role in the protein's functional activation or deactivation.

Table 1: Phosphorylation Characteristics of Cytosolic Phosphoprotein p19

Phosphorylation SiteSequence ContextPotential KinaseStimuli Inducing Phosphorylation
Ser-25Leu-Ile-Leu-Ser*-Pro-ArgProline-directed serine protein kinase (possibly p34cdc2)Various extracellular factors
Ser-38Phe-Pro-Leu-Ser*-Pro-Pro-LysProline-directed serine protein kinase (possibly p34cdc2)Various extracellular factors
Not specifiedNot specifiedcAMP-dependent protein kinaseNot specified
Not specifiedNot specifiedNot specifiedCRF, isoproterenol, forskolin (AtT20 cells)
Not specifiedNot specifiedNot specified12-O-Tetradecanoylphorbol-13-acetate
Not specifiedNot specifiedNot specifiedGlucagon (in insulinoma cells)

Tissue Distribution and Developmental Regulation

Cytosolic phosphoprotein p19 exhibits a distinctive pattern of tissue distribution and developmental expression. Studies consistently demonstrate that p19 expression is most abundant in brain and testis . In rats and mice, expression appears primarily restricted to these two tissues, with minimal detection in other organs. This tissue-specific distribution pattern suggests specialized functions in neuronal and reproductive systems.

Developmental regulation of p19 has been extensively documented. In rat liver, p19 mRNA is abundant on embryonic day 17 but decreases significantly during early postnatal development . This developmental pattern is even more pronounced in the brain, where p19 expression is substantially higher in newborn rats compared to adults . These temporal expression patterns strongly suggest roles in developmental processes.

At the cellular level, p19 expression demonstrates remarkable cell type specificity. In brain tissue, p19 expression is restricted to immature neurons and oligodendrocyte precursors . Interestingly, unlike in other tissues where p19 is expressed in proliferating cells, the neuronal and glial precursors that express p19 were shown to be postmitotic both in primary culture and in vivo . This unique expression pattern in non-dividing neuronal precursors suggests p19 may have specialized functions in neuronal differentiation rather than cell proliferation.

The expression patterns of p19 across different cell types during differentiation reveal intriguing dynamics:

These varied expression patterns across different cell types and developmental stages indicate that p19 may serve cell type-specific functions in differentiation and development.

Expression Patterns and Cell-Type Specificity

The expression of cytosolic phosphoprotein p19 varies dramatically across different cell types and developmental stages, indicating sophisticated regulatory mechanisms that control its production. This cell-type specificity suggests p19 may have evolved to fulfill specialized functions in particular cellular contexts.

Table 2: Expression Patterns of Cytosolic Phosphoprotein p19 Across Cell Types and Tissues

Cell Type/TissueExpression PatternPhosphorylation Status
Brain (general)Abundant expressionUndergoes phosphorylation
TestisAbundant expressionUndergoes phosphorylation
Immature neuronsHigh expressionNot fully characterized
Mature neuronsLow or undetectableNot fully characterized
Oligodendrocyte precursorsExpression presentNot fully characterized
Murine erythroleukemia cellsDynamic changes during differentiationNot fully characterized
Murine C2 myoblastsDecreases during differentiationNot fully characterized
Fetal rat osteoblastsDecreases during differentiationNot fully characterized
Resting lymphocytesVirtually undetectableNot fully characterized
Activated B and T lymphocytesStrongly inducedNot fully characterized
Embryonic rat liver (E17)Abundant expressionNot fully characterized
Adult rat hepatocytesNot detectedNot fully characterized
Non-parenchymal liver cellsLow level expressionNot fully characterized
Regenerating hepatocytesInduced expressionNot fully characterized
AtT20 pituitary tumor cellsPresentPhosphorylated by secretagogues
Insulinoma cellsPresentPhosphorylated by secretagogues

In hormone-producing cells, p19 has been identified in AtT20 mouse pituitary tumor cells, RIN-1122 rat insulinoma cells, and hamster insulinoma cells . In these specialized secretory cells, p19 undergoes phosphorylation in response to secretagogues, suggesting involvement in hormone secretion pathways. This observation further supports the notion that p19 has evolved specialized functions in different cell types.

The expression of p19 in immature neurons and its subsequent downregulation in mature neurons is particularly intriguing, as it implies a role in neuronal development and maturation . This finding aligns with observations in other cell types where p19 expression is associated with specific developmental stages.

Functional Roles in Signal Transduction

While the precise cellular functions of cytosolic phosphoprotein p19 continue to be investigated, multiple lines of evidence suggest important roles in signal transduction pathways. The protein undergoes phosphorylation in response to various extracellular factors, indicating its participation in transmitting signals from the cell surface to intracellular targets .

P19 has been identified as a substrate for cAMP-dependent protein kinase , suggesting involvement in cAMP-mediated signaling cascades. This connection to cAMP signaling is particularly significant, as these pathways regulate diverse cellular processes including metabolism, gene expression, and neuronal function. The phosphorylation of p19 in peptide hormone-producing cells in response to secretagogues further strengthens its association with hormone-related signaling pathways .

In AtT20 mouse pituitary tumor cells, cytosolic phosphoprotein p19 undergoes phosphorylation in response to corticotropin-releasing factor (CRF), which also stimulates ACTH release and raises cellular cAMP levels . Other agents known to act through cAMP, including isoproterenol, forskolin, and 8-bromo-cAMP, mimic the effect of CRF on both ACTH release and phosphorylation of p19 . Similarly, 12-O-Tetradecanoylphorbol-13-acetate, a tumor-promoting phorbol ester, stimulates both ACTH release and p19 phosphorylation . These findings suggest that p19 phosphorylation is linked to secretory processes in these cells.

Analogous observations have been made in insulinoma cells, where glucagon stimulates insulin release, increases cellular cAMP, and promotes phosphorylation of p19 in RIN-1122 cells . These correlations between p19 phosphorylation and hormone secretion across different cell types indicate that p19 may play a conserved role in secretory processes, potentially serving as a downstream effector in signaling pathways that regulate hormone release.

Role in Cellular Differentiation

The widespread, stage-specific expression of cytosolic phosphoprotein p19 across various cell lineages strongly suggests a general, lineage-independent function during cellular differentiation . This hypothesis is supported by the consistent observation that p19 expression changes dramatically during differentiation processes in multiple cell types.

In murine erythroleukemia cells, C2 myoblasts, and primary fetal rat osteoblasts, p19 expression decreases significantly as cells differentiate . This pattern suggests that p19 function may be required during early stages of differentiation but becomes dispensable as cells acquire their specialized characteristics. The reduced expression of p19 as cells transition from proliferating to differentiated states may indicate roles in maintaining cellular plasticity or regulating early differentiation events.

The hypothesis that p19 may be involved in differentiation is further supported by evidence that phosphorylation of p19 is stimulated by several growth factors . This suggests a potential mechanism by which growth factors control cell differentiation through modulation of p19 activity. The coordinated regulation of p19 expression and phosphorylation during differentiation indicates sophisticated control mechanisms that fine-tune its activity at different developmental stages.

In neuronal development, the pattern of p19 expression is particularly noteworthy. Unlike in other cell types, where p19 is expressed in proliferating cells, the neuronal and glial precursors that express p19 are postmitotic . This distinctive pattern suggests that p19 may have evolved specialized functions in neuronal differentiation that differ from its roles in other cell types.

Regulation Mechanisms

The expression and activity of cytosolic phosphoprotein p19 are regulated through multiple mechanisms, including transcriptional control, cell type-specific expression, and phosphorylation-dependent activation.

Transcriptional regulation is evidenced by the varying levels of p19 mRNA observed across different tissues and developmental stages. The abundance of p19 mRNA in embryonic rat liver and its subsequent decrease during postnatal development demonstrates developmental control of gene expression . Similarly, the virtual absence of p19 mRNA in resting lymphocytes and its strong induction during blast transformation indicates that p19 transcription can be rapidly activated in response to specific stimuli .

Post-translational modification, particularly phosphorylation, represents another key regulatory mechanism for p19. The protein undergoes phosphorylation at specific serine residues (Ser-25 and Ser-38) in response to various extracellular signals . This phosphorylation likely modulates p19 activity, possibly by altering its conformation, subcellular localization, or interactions with other proteins.

The similarity in sequence context surrounding both phosphorylation sites (Leu-Ile-Leu-Ser*-Pro-Arg and Phe-Pro-Leu-Ser*-Pro-Pro-Lys) suggests regulation by a common kinase mechanism . The proline-directed nature of these phosphorylation sites indicates potential regulation by proline-directed serine protein kinases such as p34cdc2, which are known to play important roles in cell cycle control and differentiation .

P19 has also been identified as a substrate for cAMP-dependent protein kinase , suggesting that it may be regulated by cAMP signaling pathways. This connection to cAMP signaling provides another mechanism by which p19 activity could be modulated in response to extracellular signals that elevate intracellular cAMP levels.

Role in Neuronal Development

Several lines of evidence suggest a specialized role for cytosolic phosphoprotein p19 in neuronal development. The protein is abundantly expressed in brain tissue, with expression restricted primarily to immature neurons and oligodendrocyte precursors . This specific localization in developing neural cells strongly suggests functions related to neuronal differentiation or maturation.

Developmental studies have revealed that p19 expression is significantly higher in newborn rat brain compared to adult brain . This temporal pattern further supports a role in early neuronal development rather than in mature neuronal function. Preliminary immunohistochemical studies have indicated that the highest levels of p19 expression occur in immature neurons , reinforcing this developmental association.

Unlike other cell types where p19 is expressed in proliferating cells, the neuronal and glial precursors that express p19 are postmitotic both in culture and in vivo . This distinctive pattern suggests that p19 may play a role in the early stages of neuronal differentiation after cell cycle exit, potentially in processes such as neurite outgrowth, axon pathfinding, or the establishment of synaptic connections.

Research has been proposed to elucidate the precise role of p19 in neuronal development by studying its cellular and subcellular localization during brain development, as well as its phosphorylation and expression in neuronal cell models induced to differentiate in vitro . These approaches aim to test the hypothesis that p19 functions as a critical regulator of neuronal differentiation, potentially influencing fundamental aspects of brain development.

Phosphorylation Dynamics and Signaling Integration

The phosphorylation of cytosolic phosphoprotein p19 represents a key mechanism through which various signaling pathways may modulate its activity. P19 has been shown to undergo phosphorylation in response to diverse extracellular factors , suggesting that it may function as an integration point for multiple signaling inputs.

Careful analysis of p19 phosphorylation has identified two main phosphorylation sites: Ser-25 and Ser-38 . Both sites exist within similar sequence contexts characterized by proline-rich motifs, suggesting regulation by proline-directed serine protein kinases. The protein has also been identified as a substrate for cAMP-dependent protein kinase , indicating that it may respond to fluctuations in intracellular cAMP levels.

In hormone-producing cells, p19 phosphorylation is stimulated by various secretagogues . In AtT20 pituitary cells, both cAMP-elevating agents (CRF, isoproterenol, forskolin) and the protein kinase C activator 12-O-Tetradecanoylphorbol-13-acetate induce p19 phosphorylation . This suggests that p19 may integrate signals from both cAMP and protein kinase C signaling pathways in these cells.

Research Challenges and Future Directions

Despite significant progress in characterizing cytosolic phosphoprotein p19, numerous aspects of its biology remain to be fully elucidated. Several key questions and research directions deserve particular attention in future investigations.

Determining the complete three-dimensional structure of p19 would provide valuable insights into its function and potential interactions with other cellular components. Structural studies could reveal how phosphorylation induces conformational changes that might modulate protein activity or interactions. Such information would be crucial for understanding the molecular mechanisms underlying p19 function.

Identifying the complete spectrum of proteins that interact with p19 represents another important research direction. Comprehensive interaction network mapping could reveal potential binding partners that mediate p19 functions in different cellular contexts. These studies might help explain the tissue-specific and developmental stage-specific functions of p19.

The precise role of p19 in neuronal development requires further investigation. Knockout or knockdown studies in model organisms or neuronal cell cultures could provide direct evidence for p19 function in neuronal differentiation and development. Time-lapse imaging of p19 dynamics during neuronal differentiation might reveal important spatial and temporal aspects of its function.

Finally, exploring the potential involvement of p19 in pathological conditions, particularly those related to neurodevelopment or signal transduction, could reveal new therapeutic targets. If p19 indeed plays crucial roles in neuronal development, dysregulation of its expression or function might contribute to neurodevelopmental disorders.

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